4-Chlorobenzene-1,3-diamine
Overview
Description
4-Chlorobenzene-1,3-diamine is an organic compound with the chemical formula C6H7ClN2. It appears as a gray powder or dark purple solid and is sensitive to prolonged exposure to light and air . This compound is a derivative of M-phenylenediamine, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom.
Preparation Methods
4-Chlorobenzene-1,3-diamine can be synthesized through various methods. One common method involves the catalytic hydrogenation of 4-chloro-1,3-dinitrobenzene. The reaction is typically carried out in the presence of a palladium-ruthenium catalyst under controlled temperature and pressure conditions . The reaction conditions include temperatures ranging from 20°C to 150°C and pressures from 0.1 MPa to 6.0 MPa .
Chemical Reactions Analysis
4-Chlorobenzene-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorobenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the preparation of fluorescent probes for detecting biomolecules.
Medicine: It is used in the synthesis of experimental pharmaceuticals.
Industry: It serves as a curing agent for epoxy resins and as a component in dye preparation.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1,3-diamine involves its interaction with molecular targets and pathways. It acts as a chemical base, neutralizing acids to form salts and water. This compound can also participate in redox reactions, where it acts as a mediator to transport electrons between different molecules .
Comparison with Similar Compounds
4-Chlorobenzene-1,3-diamine is similar to other phenylenediamine derivatives, such as:
M-phenylenediamine: The parent compound without the chlorine substitution.
O-phenylenediamine: An isomer with amino groups at the ortho positions.
P-phenylenediamine: An isomer with amino groups at the para positions
The uniqueness of this compound lies in its chlorine substitution, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
4-chlorobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBBMDHSZDNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
68239-80-5 (sulfate) | |
Record name | 4-Chloro-m-phenylenediamine | |
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DSSTOX Substance ID |
DTXSID0020282 | |
Record name | 4-Chloro-1,3-diaminobenzene | |
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Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992), Gray or dark purple solid; [CAMEO] Brown crystalline solid; [MSDSonline] | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Record name | 4-Chloro-m-phenylenediamine | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Vapor Pressure |
0.00206 [mmHg] | |
Record name | 4-Chloro-m-phenylenediamine | |
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Mechanism of Action |
The substituted- benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification. | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Color/Form |
PLATES OR NEEDLES | |
CAS No. |
5131-60-2 | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Record name | 4-Chloro-m-phenylenediamine | |
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Record name | 4-Chloro-m-phenylenediamine | |
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Record name | 5131-60-2 | |
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Record name | 1,3-Benzenediamine, 4-chloro- | |
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Record name | 4-Chloro-1,3-diaminobenzene | |
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Record name | 4-chlorobenzene-1,3-diamine | |
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Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Melting Point |
196 °F (NTP, 1992), 91 °C | |
Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Record name | 4-CHLORO-M-PHENYLENEDIAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic effects of 4-Chloro-M-phenylenediamine in animal models?
A1: Studies have shown that dietary administration of 4-Chloro-M-phenylenediamine is carcinogenic in both rats and mice. In male Fischer 344 rats, it caused an increased incidence of adrenal pheochromocytomas. [, ] In female B6C3F1 mice, it led to a significant increase in hepatocellular carcinomas and hepatocellular adenomas. [, ] These findings highlight the carcinogenic potential of this compound in animal models.
Q2: How readily does 4-Chloro-M-phenylenediamine permeate the skin?
A2: Studies using excised human skin demonstrate that 4-Chloro-M-phenylenediamine can be absorbed through the skin when applied in an aqueous solution. [] The rate of absorption, or permeability, appears to correlate with its partition coefficient, a measure of its relative solubility in different substances like octanol and water. This suggests that the compound's ability to partition into the skin layers plays a role in its absorption.
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